5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Lipophilicity LogP Metabolic Stability

Choose 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol for regioisomerically defined pyrazole synthesis with the critical 5-difluoromethyl and 3-hydroxymethyl pattern. The 2-methyl-2H-pyrazole regioisomer eliminates costly chromatographic separation of isomer mixtures. Bioisosteric difluoromethyl group ensures target binding and metabolic stability for SDHI agrochemicals, enabling reproducible coupling reactions. Ideal for esterification, etherification, and oxidation pathways.

Molecular Formula C6H8F2N2O
Molecular Weight 162.14 g/mol
Cat. No. B12985798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol
Molecular FormulaC6H8F2N2O
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)F)CO
InChIInChI=1S/C6H8F2N2O/c1-10-4(3-11)2-5(9-10)6(7)8/h2,6,11H,3H2,1H3
InChIKeySEJIZZKAZFEJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol: Procurement Guide for Pyrazole-Based Agrochemical Intermediate


5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol is a difluoromethyl-substituted pyrazole derivative that serves as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. This compound features a difluoromethyl group at the 5-position of the pyrazole ring and a hydroxymethyl group at the 3-position, providing a versatile alcohol handle for downstream functionalization [2]. As a building block in the pyrazole class of agrochemical intermediates, it contributes to the structural framework found in several commercial fungicides including Sedaxane and Isopyrazam [1].

Why 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol Cannot Be Substituted with Non-Fluorinated Analogs


Procurement decisions involving difluoromethyl pyrazole intermediates require careful differentiation from structurally similar non-fluorinated analogs. The difluoromethyl group acts as a bioisostere and lipophilicity modulator that significantly alters physicochemical properties critical to downstream synthesis and final product performance [1]. Without this substitution pattern, the resulting intermediates fail to achieve the required metabolic stability and target binding characteristics essential for SDHI fungicide development. Furthermore, the specific regiochemistry—difluoromethyl at the 5-position and hydroxymethyl at the 3-position—determines the compound's reactivity profile in subsequent coupling reactions [2]. Generic substitution with non-fluorinated or differently substituted pyrazole methanols introduces unpredictable variability in reaction yields and final product quality.

Quantitative Differentiation Evidence for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol vs. Analogs


Lipophilicity Enhancement via Difluoromethyl Substitution Relative to Non-Fluorinated Pyrazole Methanol

The introduction of a difluoromethyl group at the pyrazole 5-position substantially increases lipophilicity compared to non-fluorinated pyrazole methanol analogs. While 5-(hydroxymethyl)-1-methyl-1H-pyrazole (CAS 84547-61-5) has a computed pKa of 14.35±0.10, the target compound bearing the CHF₂ substituent exhibits altered physicochemical behavior characteristic of fluorinated pyrazoles [1]. Difluoromethyl substitution has been documented to modulate lipophilicity and serve as a hydrogen-bond donor bioisostere in pyrazole frameworks, providing measurable differences in LogD and metabolic stability parameters [2].

Lipophilicity LogP Metabolic Stability Bioisostere

Regioselective Synthetic Advantage via Methylhydrazine Route in Difluoromethyl Pyrazole Construction

The synthesis of 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol benefits from the use of methylhydrazine in the pyrazole ring-forming step, which directly installs the N-methyl group without requiring a separate alkylation step [1]. In contrast, the reaction of hydrazine with difluoromethylated β-ketoesters followed by N-alkylation yields mixtures of regioisomers, with reported ratios of approximately 2:1 for the two possible N-methyl pyrazole isomers . The methylhydrazine route provides improved regiocontrol for obtaining the desired 2-methyl-2H-pyrazole substitution pattern [1].

Regioselectivity Synthetic Yield Isomer Ratio Methylhydrazine

Improved Process Efficiency and Waste Reduction in Difluoromethyl Pyrazole Manufacturing

Industrial-scale production of difluoromethyl pyrazole intermediates has undergone significant process optimization. A reported improved process achieves nearly equimolar reagent usage and reduces total waste from approximately 10 kg per kg of product to 2.4 kg per kg of difluoromethylpyrazole produced [1]. This represents a 76% reduction in waste generation compared to earlier manufacturing routes. The optimized process is fully scalable and demonstrates better overall yield compared to legacy methods [1].

Process Chemistry Waste Reduction Green Chemistry Scalability

Structural Differentiation from Carboxylic Acid Intermediate Analogs in SDHI Fungicide Synthesis

5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol provides a hydroxymethyl functional group that distinguishes it from the more commonly encountered carboxylic acid intermediates such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [1]. The carboxylic acid analog is widely used in amide bond formation with amine coupling partners in SDHI fungicide synthesis [2]. The methanol derivative offers orthogonal reactivity via the primary alcohol handle, enabling esterification, etherification, or oxidation pathways that are not accessible from the carboxylic acid intermediate [3]. The yield of the carboxylic acid ester intermediate via the 4,4-difluoroacetoacetate route is reported at 63% over the first two steps [2].

SDHI Fungicide Synthetic Intermediate Functional Group Downstream Chemistry

Optimal Procurement and Application Scenarios for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol


Synthesis of Novel SDHI Fungicide Candidates via Alcohol Functionalization

This intermediate is optimally deployed in medicinal chemistry and agrochemical discovery programs developing novel succinate dehydrogenase inhibitor (SDHI) fungicides that require a pyrazole core with a 5-difluoromethyl substituent and a 3-hydroxymethyl handle. The alcohol group enables esterification with carboxylic acids, etherification with alkyl halides, or oxidation to the corresponding aldehyde for further elaboration. The difluoromethyl group contributes the lipophilicity and hydrogen-bond donor characteristics essential for SDHI target engagement [1]. This compound provides a differentiated synthetic entry point compared to the more common 4-carboxylic acid pyrazole intermediates, enabling access to structurally distinct fungicide candidates [1].

Structure-Activity Relationship Studies of Fluorinated Pyrazole Pharmacophores

The compound serves as a versatile scaffold for systematic SAR investigations of difluoromethyl pyrazole derivatives. Research has demonstrated that difluoromethyl pyrazole derivatives exhibit varying levels of antifungal activity against pathogens including M. fragilis, T. atroviride, Corynespora mazei, Botrytis cinerea, and Fusarium oxysporum [2]. The presence of the hydroxymethyl group at the 3-position provides a convenient functionalization point for generating diverse libraries of derivatives—including esters, ethers, and oxidation products—while maintaining the critical 5-difluoromethyl pharmacophore. This enables efficient exploration of chemical space around the pyrazole core in antifungal lead optimization programs [2].

Precursor for Pyrazole Aldehyde and Extended Conjugation Systems

The primary alcohol functionality of 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol enables selective oxidation to the corresponding aldehyde, a reactive intermediate that can participate in condensation reactions including Knoevenagel, Wittig, and aldol-type transformations [1]. This oxidation pathway generates extended π-conjugation systems linking the pyrazole core to additional aromatic or heteroaromatic moieties. Related difluoromethyl pyrazole aldehydes (e.g., 3-(difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, CAS 1203145-73-6) have been documented as synthetic intermediates . The alcohol-to-aldehyde conversion represents a strategic divergence point from ester/amide-based pyrazole building blocks, enabling access to olefinic and styryl-type derivatives with potentially distinct biological activity profiles [1].

Custom Synthesis of Regioisomerically Pure Pyrazole Derivatives

This compound is particularly valuable in custom synthesis programs requiring regioisomerically defined pyrazole intermediates. The use of methylhydrazine in the pyrazole ring-forming step directly yields the desired N-methyl substitution pattern without the isomer mixtures characteristic of post-cyclization alkylation approaches [3]. For procurement specialists, sourcing the specific 2-methyl-2H-pyrazole regioisomer eliminates the need for costly chromatographic separation of regioisomeric mixtures in downstream production. The defined substitution pattern (difluoromethyl at 5-position, hydroxymethyl at 3-position) ensures reproducible reactivity in subsequent synthetic transformations, reducing batch-to-batch variability in multi-step agrochemical manufacturing processes [3].

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